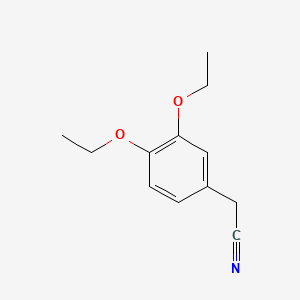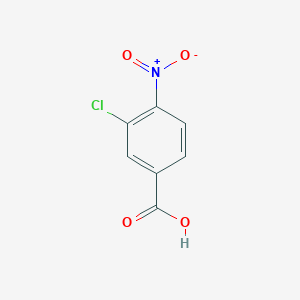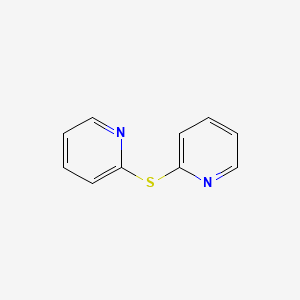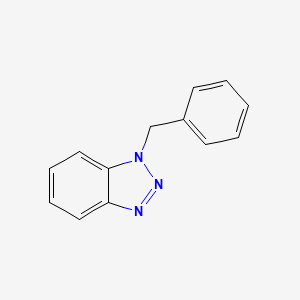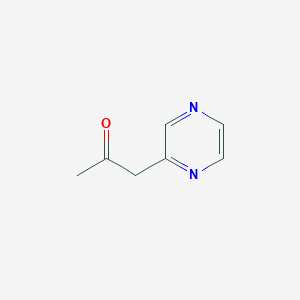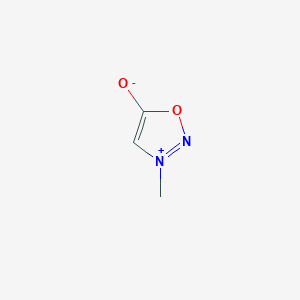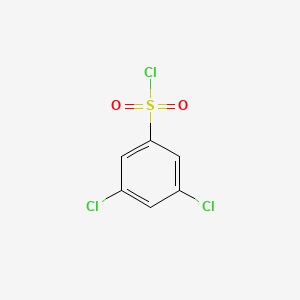
2-Bromocycloheptanone
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Bromocycloheptanone consists of a seven-membered carbon ring (cycloheptanone) with a bromine atom attached to one of the carbons and a carbonyl group (C=O) attached to an adjacent carbon . The InChI code for 2-Bromocycloheptanone is 1S/C7H11BrO/c8-6-4-2-1-3-5-7(6)9/h6H,1-5H2 .Physical And Chemical Properties Analysis
2-Bromocycloheptanone is a liquid . It has a molecular weight of 191.07 g/mol . The exact mass and monoisotopic mass are 189.99933 g/mol . It has a topological polar surface area of 17.1 Ų .Applications De Recherche Scientifique
Conformational Insights
2-Bromocyclohexanone has been studied for its unique long-range coupling characteristics in NMR spectroscopy. It's a model compound that exhibits a 4JH2, H6 coupling constant, influenced by both axial and equatorial conformations. The carbonyl group plays a significant role in describing the coupling pathway, as revealed by natural bond orbital analysis. These findings provide essential experimental evidence for understanding orbital interactions and conformational isomerism in such compounds (Coelho et al., 2009).
Synthesis of Tetrahydro- and Hexahydro-dibenzothiophene
2-Bromo-3-methylcyclohexanone, a related compound, has been synthesized and used in the formation of tetrahydro- and hexahydro-dibenzothiophenes. These compounds are intermediates in hydrodesulfurization processes, demonstrating the utility of 2-bromocycloheptanone derivatives in synthesizing complex organic structures (Sun et al., 2008).
Alkylation by Trialkylboranes
The reactivity of 2-bromocycloheptanones in alkylation reactions with organoboranes has been explored. These studies provide insights into the rate-limiting steps and the nature of intermediates in these reactions, contributing to a better understanding of alkylation mechanisms (Prager & Reece, 1975).
Infrared Carbonyl Stretching Intensities
Research into the infrared spectrum of 2-bromocyclohexanone in vapor phase has provided insights into conformational and intermolecular interactions. This study highlights the significance of conformer-dependent infrared intensities, offering valuable information for spectroscopic analysis (Coelho et al., 2010).
Mécanisme D'action
Target of Action
2-Bromocycloheptanone is a chemical compound used in proteomics research . . In general, drugs and other bioactive compounds exert their effects by interacting with cellular components known as receptors . These receptors can be signal-transducing extracellular entities, ion channels, intracellular enzymes, or intranuclear targets .
Mode of Action
Typically, a compound interacts with its target receptor, leading to a series of biochemical events that result in a physiological response . The compound’s affinity for the receptor and its intrinsic activity determine the downstream signaling .
Biochemical Pathways
Understanding these pathways requires detailed studies, including the use of techniques like metabolomics and proteomics .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the administered dose reaches the target site .
Result of Action
Typically, the interaction of a compound with its target leads to changes at the molecular and cellular levels, which ultimately result in a physiological response .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s interaction with its target and its subsequent effects . .
Propriétés
IUPAC Name |
2-bromocycloheptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-6-4-2-1-3-5-7(6)9/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNPFFAEYZRVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337728 | |
| Record name | 2-Bromocycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromocycloheptanone | |
CAS RN |
766-65-4 | |
| Record name | 2-Bromocycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromocycloheptanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the reactivity of 2-Bromocycloheptanone with trialkylboranes compared to other similar compounds?
A1: [, ] 2-Bromocycloheptanone reacts with trialkylboranes in the presence of a base, resulting in the transfer of an alkyl group from boron to carbon. This reaction is slower compared to 2-bromocyclopentanones and 2-bromocyclohexanones. Interestingly, α-chloro- and α-iodo-cyclohexanones do not undergo this alkylation reaction. The rate-limiting step involves the transfer of the alkyl group, and the exact nature of the intermediate involved is still under investigation. This research highlights the impact of ring size and halogen substitution on the reactivity of cyclic α-halo ketones towards alkylation by trialkylboranes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



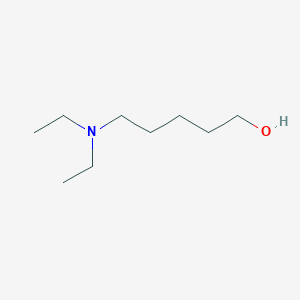
![3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1297518.png)
